

# Crenolanib Overcomes Quizartinib Resistance in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



A comparative guide for researchers and drug development professionals on the efficacy of **crenolanib** against quizartinib-resistant FLT3 mutations, supported by experimental data.

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal white blood cells in the bone marrow. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis. While the FLT3 inhibitor quizartinib has shown clinical activity, resistance often develops, frequently through the acquisition of secondary mutations in the FLT3 kinase domain, most notably at the D835 residue. This guide provides a comparative analysis of **crenolanib**, a potent, type I pan-FLT3 inhibitor, and its activity against such quizartinib-resistant FLT3 mutations.

## Superior Efficacy of Crenolanib Against Quizartinib-Resistant Mutants

**Crenolanib** demonstrates significant inhibitory activity against a range of FLT3 mutations, including those that confer resistance to the type II inhibitor quizartinib.[1][2][3][4] Experimental data consistently shows that **crenolanib** is more potent than quizartinib against FLT3-ITD mutations coupled with the D835Y, D835F, and D835V substitutions.[1]

## **Comparative Inhibitory Activity (IC50, nM)**



| FLT3 Mutation            | Crenolanib                | Quizartinib           | Sorafenib                      |
|--------------------------|---------------------------|-----------------------|--------------------------------|
| FLT3-ITD                 | ~2 nM                     | Similar to Crenolanib | Less potent than<br>Crenolanib |
| FLT3-ITD + D835Y         | Significantly more potent | Less potent           | Less potent                    |
| FLT3-ITD + D835F         | Significantly more potent | Less potent           | Less potent                    |
| FLT3-ITD + D835V         | Significantly more potent | Less potent           | Less potent                    |
| FLT3 D835Y (de novo)     | Potent inhibition         | Less potent           | Less potent                    |
| FLT3 D835V<br>(relapsed) | Potent inhibition         | Less potent           | Less potent                    |

Table 1: Summary of IC50 values for **crenolanib**, quizartinib, and sorafenib against various FLT3 mutations. Data compiled from in vitro studies.[1]

### **Mechanism of Action and Resistance**

**Crenolanib** is a type I FLT3 inhibitor, meaning it binds to the active conformation of the FLT3 kinase.[5][6][7] This is a key distinction from type II inhibitors like quizartinib, which bind to the inactive conformation.[6][8] Mutations at the D835 residue lock the FLT3 kinase in an active state, preventing the binding of type II inhibitors and leading to resistance.[6] As a type I inhibitor, **crenolanib** can effectively inhibit the constitutively active kinase, thereby overcoming this common resistance mechanism.[5][6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Validate User [ashpublications.org]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crenolanib Overcomes Quizartinib Resistance in FLT3-Mutated Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684632#activity-of-crenolanib-against-quizartinib-resistant-flt3-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com